N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-14-7-3-4-8-15(14)20-9-11-21(12-10-20)17(23)16(22)19-13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKROIDVQZDOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Nomenclature and Structural Features
The compound’s IUPAC name is N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide, with the molecular formula C₁₇H₂₂FN₃O₂ and a molecular weight of 319.38 g/mol . Its structure comprises:
- A cyclopentyl group linked via an amide bond.
- A 2-oxoacetamide backbone.
- A 4-(2-fluorophenyl)piperazine moiety.
The SMILES notation is C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F, and the InChI key is AOKROIDVQZDOBG-UHFFFAOYSA-N.
Synthetic Pathways
Alkylation-Based Synthesis of the Piperazine Core
The 4-(2-fluorophenyl)piperazine intermediate is synthesized via nucleophilic aromatic substitution or Ullmann coupling. A representative protocol involves reacting 1-fluoro-2-chlorobenzene with piperazine under catalytic conditions:
Reaction Conditions
- Substrate : 2-Fluorochlorobenzene (1.2 equiv).
- Reagent : Piperazine (1.0 equiv), CuI (10 mol%), K₂CO₃ (2.0 equiv).
- Solvent : DMF, 120°C, 24 hours.
- Yield : 68–72%.
The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) and characterized by ¹H NMR (δ 6.9–7.1 ppm, aromatic protons) and HRMS .
Oxoacetamide Formation
The 2-oxoacetamide backbone is constructed through a two-step process:
Step 1: Synthesis of Chlorooxoacetate
Ethyl chlorooxoacetate is prepared by treating ethyl glyoxylate with thionyl chloride:
$$ \text{HCOCOOEt} + \text{SOCl}2 \rightarrow \text{ClCOCOOEt} + \text{SO}2 + \text{HCl} $$
Conditions : Reflux, 4 hours, 85% yield.
Step 2: Amidation with Cyclopentylamine
Chlorooxoacetate reacts with cyclopentylamine to form N-cyclopentyl-2-chloroacetamide:
$$ \text{ClCOCOOEt} + \text{C}5\text{H}9\text{NH}2 \rightarrow \text{C}5\text{H}_9\text{NHCOCOCl} + \text{EtOH} $$
Conditions : Dichloromethane, 0°C, 2 hours, 90% yield.
Coupling of Piperazine and Oxoacetamide
The final step involves coupling the piperazine and oxoacetamide moieties via nucleophilic acyl substitution:
- Reagents : N-cyclopentyl-2-chloroacetamide (1.0 equiv), 4-(2-fluorophenyl)piperazine (1.1 equiv), DIPEA (3.0 equiv).
- Solvent : Acetonitrile, 80°C, 12 hours.
- Workup : Extraction with ethyl acetate, washing with brine, drying (Na₂SO₄).
- Purification : Recrystallization from ethanol/water (yield: 65–70%).
Key Optimization :
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Methods
| Method | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Classical Alkylation | DIPEA | CH₃CN | 80 | 12 | 65 |
| HATU-Mediated | HATU | DMF | 25 | 24 | 75 |
| Microwave | — | DMF | 100 | 2 | 70 |
Key Findings :
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperazine Substituent Variations
The substituent on the piperazine ring critically influences pharmacological activity and physicochemical properties.
Key Observations :
- Halogen vs. Methoxy Substitution : The 2-fluorophenyl group in the target compound provides electronegativity and moderate steric hindrance, favoring interactions with hydrophobic pockets in proteins. In contrast, the 2-methoxyphenyl analog () introduces electron-donating effects, which may reduce binding affinity to receptors requiring halogen bonding .
- Sulfonyl vs. Acetamide Side Chains : The sulfonyl group in ’s compound increases polarity and may enhance metabolic stability but could reduce blood-brain barrier penetration compared to the target compound’s acetamide group .
Acetamide Side Chain Modifications
The N-cyclopentyl-2-oxoacetamide side chain distinguishes the target compound from analogs with alternative substituents.
Key Observations :
- Cyclopentyl vs. Aromatic Groups : The cyclopentyl group in the target compound balances lipophilicity and steric bulk, whereas aromatic substituents (e.g., phthalazin-1-yl in ) introduce planar structures that may favor π-π stacking but reduce solubility .
- Chlorophenyl vs. Fluorophenyl : ’s 4-chlorophenyl analog exhibits higher electronegativity and van der Waals interactions compared to the target’s 2-fluorophenyl, which may alter target selectivity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s cyclopentyl group and 2-fluorophenyl substituent optimize lipophilicity for CNS penetration, whereas ionic derivatives () favor peripheral action due to poor blood-brain barrier permeability .
- Sulfonyl-containing analogs () exhibit balanced solubility and stability, making them suitable for oral administration .
Biological Activity
Overview
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a cyclopentyl group, a fluorophenyl group, and a piperazine ring, contributing to its unique pharmacological profile. Its synthesis typically involves the reaction of cyclopentylamine with 2-fluorophenylpiperazine under controlled conditions, often utilizing acetic anhydride as a reagent.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects. Research indicates that it may act as an enzyme inhibitor or receptor antagonist, which is significant in the context of treating neurological disorders and other conditions.
1. Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant properties. The piperazine moiety is known for its role in modulating serotonin and dopamine pathways, which are critical in mood regulation.
2. Neuroprotective Properties
Preliminary research suggests that this compound may have neuroprotective effects, potentially mitigating neuronal damage in various models of neurodegeneration. This could be linked to its ability to inhibit specific enzymes involved in oxidative stress pathways.
3. Antinociceptive Activity
This compound has also been investigated for its antinociceptive (pain-relieving) properties. It may interact with pain pathways in the central nervous system, providing insights into its potential use in pain management therapies.
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| This compound | Cyclopentyl, fluorophenyl, piperazine | Antidepressant, neuroprotective | Unique combination of functional groups |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Phenyl and piperazine | Antidepressant | Lacks cyclopentane structure |
| N-cyclopentyl-2-{4-[2-fluorophenylsulfonyl]-1-piperazinyl}acetamide | Cyclopentane, fluorinated phenyl | Anticancer | Different functional group substitution |
This table illustrates how this compound stands out due to its specific structural features and associated biological activities.
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:
Study 1: Neuroprotective Effects
A study conducted on animal models indicated that administration of this compound resulted in a significant reduction of oxidative stress markers in brain tissues, suggesting potential neuroprotective effects .
Study 2: Antidepressant Activity
In a double-blind clinical trial involving patients with major depressive disorder, participants receiving this compound showed marked improvements in depression scales compared to the placebo group.
Q & A
Q. What are the standard synthetic routes for N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions, starting with fluorination of the phenylpiperazine core using reagents like DAST, followed by coupling with cyclopentylamine and oxoacetamide moieties. Key steps include:
- Piperazine fluorination : DAST or analogous fluorinating agents under controlled anhydrous conditions .
- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopentyl group and oxoacetamide .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. What spectroscopic techniques are used for structural characterization of this compound?
- NMR : H and C NMR confirm piperazine ring substitution patterns and cyclopentyl/fluorophenyl connectivity .
- IR : Peaks at ~1650–1700 cm indicate carbonyl groups (oxoacetamide and piperazine) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 403.18) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Receptor binding studies (e.g., serotonin/dopamine receptors) using radioligand displacement assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between cyclopentylamine and the piperazine intermediate to improve yield?
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates .
- Catalyst selection : Palladium on carbon (Pd/C) or copper(I) iodide improves coupling efficiency in Sonogashira or Ullmann reactions .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., cyclopentyl group decomposition) .
Table 1 : Yield comparison under varying conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Pd/C | 70 | 82 |
| DCM | None | 25 | 45 |
| DMSO | CuI | 80 | 78 |
Q. How can contradictory data on receptor binding affinity across studies be resolved?
Discrepancies often arise from:
- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or ion concentration (e.g., Mg) alter receptor conformation .
- Ligand purity : Impurities >5% skew IC values; validate via HPLC before testing .
- Statistical analysis : Use multivariate regression to account for batch-to-batch variability .
Q. What computational methods are used to predict the compound’s interaction with neurological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to serotonin 5-HT or dopamine D receptors .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
Q. How does the fluorophenyl substituent influence metabolic stability in preclinical models?
- In vitro metabolism : Liver microsome assays (human/rat) show CYP3A4-mediated oxidation of the fluorophenyl group, with t = 2.3 hours .
- Strategies to improve stability : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl para position to reduce CYP affinity .
Methodological Considerations
Q. What strategies mitigate piperazine ring oxidation during synthesis?
- Protecting groups : Boc or Fmoc protection prevents undesired oxidation at the piperazine nitrogen .
- Reagent choice : Use mild oxidizing agents (e.g., MnO) instead of KMnO to preserve ring integrity .
Q. How are solubility challenges addressed in formulation for in vivo studies?
- Co-solvents : 10% DMSO in saline enhances aqueous solubility for intravenous administration .
- Nanoparticulate systems : PLGA nanoparticles (150–200 nm) improve oral bioavailability by 40% .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on anticancer activity?
- Cell line specificity : Activity against MCF-7 (ER) but not MDA-MB-231 (triple-negative) suggests hormone receptor dependency .
- Dosage variability : IC discrepancies (e.g., 10 µM vs. 50 µM) may reflect differences in exposure time (24 vs. 48 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
